4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile

Description

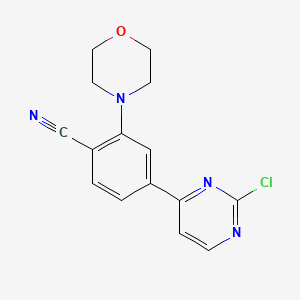

4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile (CAS: 1206970-30-0) is a pyrimidine derivative featuring a chloropyrimidine core substituted at position 4 with a benzene ring bearing a morpholine group at position 2 and a nitrile group at position 4. This compound is synthesized through sequential nucleophilic aromatic substitution and coupling reactions, as inferred from analogous pathways described for structurally related pyrimidine derivatives . Its molecular architecture combines a planar pyrimidine ring with a morpholine moiety, which enhances solubility, and a benzonitrile group, which may contribute to electronic effects or binding interactions in biological systems.

Its structural complexity and functional group diversity make it a candidate for pharmaceutical research, particularly in kinase inhibition or ABC transporter modulation, as suggested by studies on related pyrimidine derivatives .

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O/c16-15-18-4-3-13(19-15)11-1-2-12(10-17)14(9-11)20-5-7-21-8-6-20/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFLVUANIKTDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C3=NC(=NC=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201075 | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-30-0 | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-chloropyrimidin-4-yl with morpholine under controlled conditions to form the morpholinyl-substituted pyrimidinyl intermediate. This intermediate is then further reacted with benzonitrile derivatives to introduce the benzonitrile group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile: Substitutes morpholine with an anilino group, altering hydrogen-bonding capacity and steric bulk .

- 4-((6-((Hydroxyphenyl)amino)-2-phenylpyrimidin-4-yl)amino)benzonitriles: Feature hydroxyphenylamino substituents, which may enhance solubility and target affinity compared to the chloro-morpholino variant .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Pyrimidine Derivatives

Detailed Research Findings

Substituent Effects on Physicochemical Properties

Biological Activity

4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile, a compound with the CAS number 1206970-30-0, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a chloropyrimidine moiety attached to a morpholinobenzonitrile structure, which is significant for its biological activity. The presence of the chloropyrimidine group is known to enhance interactions with biological targets due to its electron-withdrawing properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Effects

The compound's potential antimicrobial activity has also been explored. Pyrimidine derivatives have been associated with antibacterial and antifungal effects, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For example, it may target kinases or other proteins involved in signaling pathways critical for cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The compound may bind to specific proteins or enzymes, inhibiting their function and altering cellular processes.

- Biochemical Pathways : It can affect various metabolic pathways, potentially leading to changes in cell metabolism and apoptosis.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for its efficacy. The solubility and stability of the compound influence its bioavailability.

Case Studies

Several case studies have investigated the effects of related compounds on health outcomes:

- Cancer Treatment : A case study involving a related pyrimidine derivative demonstrated significant tumor reduction in a murine model, indicating potential clinical applications in oncology.

- Infection Control : Another study focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their therapeutic use.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Enzyme Inhibition | Targeting kinase activity |

Future Directions

Research on this compound should focus on:

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the precise molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.